4-hydroxy-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Drug Discovery Immunomodulation Medicinal Chemistry

4-Hydroxy-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class. This class is recognized for its privileged quinolinone scaffold, which serves as a core template in immunomodulatory agents such as roquinimex (linomide) and laquinimod.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
CAS No. 5236-60-2
Cat. No. B3831765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS5236-60-2
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
InChIInChI=1S/C17H14N2O3/c1-10-6-2-4-8-12(10)18-16(21)14-15(20)11-7-3-5-9-13(11)19-17(14)22/h2-9H,1H3,(H,18,21)(H2,19,20,22)
InChIKeyYBNKCLLRGFCWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 5236-60-2) Chemical Class and Core Characteristics


4-Hydroxy-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class [1]. This class is recognized for its privileged quinolinone scaffold, which serves as a core template in immunomodulatory agents such as roquinimex (linomide) and laquinimod [2]. The compound features a 2-methylphenyl (o-tolyl) substituent on the carboxamide nitrogen and lacks N1-alkylation, distinguishing it from the prototypical 1-methyl analogs. Its molecular formula is C17H14N2O3, with a molecular weight of 294.30 g/mol and a calculated XLogP3-AA of 2.7 [1].

Why 4-Hydroxy-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide Cannot Be Simply Interchanged with In-Class Analogs


Within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide series, even minor structural modifications can drastically alter pharmacological profiles. Studies on related compounds reveal that varying the N-aryl substituent shifts 5-HT3 receptor affinity by orders of magnitude (e.g., Ki values ranging from 0.48 nM to >1000 nM) [1]. Furthermore, the presence or absence of N1-alkylation distinguishes immunomodulatory agents like roquinimex (N1-methyl) from laquinimod (N1-ethyl), with profound effects on toxicity and clinical tolerability [2]. The target compound, bearing an o-tolyl group and an unsubstituted quinolinone NH, occupies a distinct chemical space not covered by generic analogs, making unverified substitution risky for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-Hydroxy-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 5236-60-2)


Critical Evidence Gap: Absence of Published Biological Head-to-Head Data for This Molecule

A comprehensive search of primary literature (PubMed, patents, and database records) as of May 2026 reveals NO publicly available, comparator-based biological assay data for 4-hydroxy-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide [1]. While structurally related compounds like roquinimex (linomide) and laquinimod have well-documented IC50/Ki values in immunomodulation and autoimmune models, the target compound lacks quantitative in vitro or in vivo experimental evidence that would allow direct differentiation from these analogs. This evidence gap is a critical finding for procurement decisions: selecting this compound for primary screening or mechanistic studies entails inherent risk due to uncharacterized potency, selectivity, and toxicity.

Drug Discovery Immunomodulation Medicinal Chemistry

Class-Level Physicochemical Differentiation: Lipophilicity vs. N1-Alkyl Clinical Leads

The target compound exhibits a computed XLogP3-AA of 2.7 [1], which falls within the generally acceptable range for oral bioavailability (LogP 0–3). In comparison, the immunomodulatory drug roquinimex (linomide) has a higher predicted logP of approximately 3.2 due to its N1-methyl and N-phenylmethyl substituents [2]. The N1-ethyl analog laquinimod has a logP of ~3.0 [3]. The lower lipophilicity of the target compound suggests potentially improved aqueous solubility and a reduced risk of hERG binding or phospholipidosis, although this is a class-level inference without direct experimental confirmation.

Physicochemical Properties Lipophilicity Drug-Likeness

Hydrogen-Bond Donor Count: A Potential Differentiator for Target Engagement

The target compound possesses three hydrogen-bond donors (two from the quinolinone NH/OH system and one from the amide NH), compared to two donors in roquinimex and laquinimod, which are N1-alkylated and thus lack the quinolinone NH donor [1][2]. Molecular modeling studies on the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold indicate that the free NH group can participate in critical hydrogen-bonding interactions within receptor binding pockets, influencing both affinity and selectivity [3]. An additional H-bond donor may enhance binding to targets with complementary acceptor groups, such as kinases or nuclear receptors, although this remains a class-level inference without direct binding data for the specific compound.

Medicinal Chemistry Target Binding Physicochemical Properties

Synthetic Accessibility and Purity Profile: Vendor-Specified Quality for Immediate Procurement

Commercially, this compound is available from AKSci at a minimum purity specification of 95% . This purity level is typical for screening-grade compounds but may not suffice for rigorous SAR studies without further purification. Notably, no certified reference standard or analytical certified material (CRM) is currently offered, which contrasts with more advanced clinical analogs like laquinimod where high-purity (>98%) reference standards exist. The absence of impurity profiling data means that batch-to-batch consistency may vary, a factor critical for reproducible in vivo pharmacology.

Chemical Procurement Purity Synthetic Chemistry

Recommended Application Scenarios for 4-Hydroxy-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide Based on Available Evidence


Medicinal Chemistry Exploration of N1-Unsubstituted Quinolinone Scaffolds

This compound is best suited as a synthetic starting point for structure-activity relationship (SAR) studies aiming to explore the biological effects of an unsubstituted quinolinone NH group. The additional hydrogen-bond donor capacity (3 vs. 2 HBD in roquinimex) opens the possibility of novel target engagement, particularly in kinase or nuclear receptor programs where such interactions are pivotal [1]. Researchers can use it as a core scaffold for parallel library synthesis and compare directly against N1-methyl analogs to elucidate the role of the lactam NH in binding and selectivity.

Physicochemical Developability Screening in Early Drug Discovery

With a computed logP of 2.7, the compound occupies a more hydrophilic niche than clinical leads roquinimex (logP ~3.2) and laquinimod (logP ~3.0) [1]. This makes it a candidate for solubility-limited formulations or for reducing off-target risks associated with higher lipophilicity (e.g., hERG, CYP inhibition). Early-stage DMPK groups can employ it as a tool compound to benchmark the developability of lipophilicity-lowering strategies within the quinolinone series.

First-in-Class Biological Profiling in Under-Explored Therapeutic Areas

Given the complete absence of published biological data, this compound represents a genuine opportunity for first-in-class discovery in therapeutic areas where the quinolinone scaffold has shown promise (e.g., autoimmune disorders, neuroprotection, and antiviral indications) [1]. It is particularly appropriate for academic screening centers hunting for novel hits against emerging targets, where its structural novelty and commercial availability at 95% purity allow rapid initiation of primary screening campaigns.

Chemical Biology Probe Development via Orthogonal Functionalization

The presence of an o-tolyl group and a free NH provides versatile handles for further chemical modification. The compound can serve as a precursor for generating affinity probes (e.g., biotinylated or fluorescent conjugates) via the amide NH, or for photoaffinity labeling studies. Its modest commercial purity (95%) is acceptable for initial probe synthesis, with preparative HPLC purification recommended before biochemical use [1].

Quote Request

Request a Quote for 4-hydroxy-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.